Methyl 3-methyl-1H-indole-6-carboxylate

Overview

Description

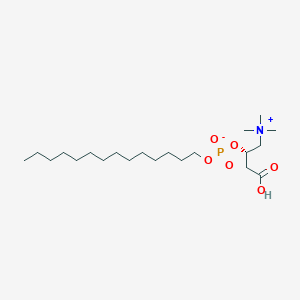

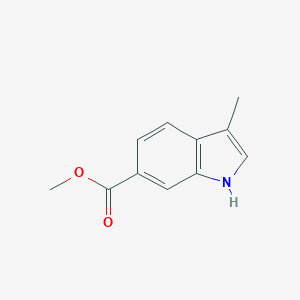

“Methyl 3-methyl-1H-indole-6-carboxylate” is a chemical compound . It is the methyl ester of indole-3-carboxylic acid . It has been used as a reagent in the preparation of oncrasin-1 derivatives, which is a novel inhibitor of the C-terminal domain of RNA polymerase II .

Synthesis Analysis

The synthesis of “this compound” involves several steps . One method involves the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Another method involves regioselective dibromination with bromine in acetic acid to afford methyl 5,6-dibromoindole-3-carboxylate .

Molecular Structure Analysis

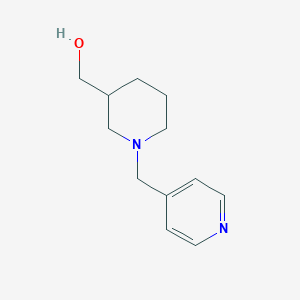

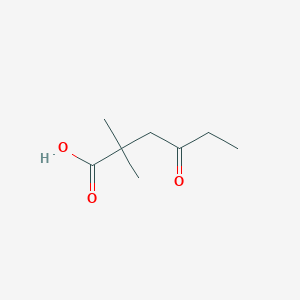

The molecular structure of “this compound” can be represented by the formula C11H11NO2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

“this compound” undergoes various chemical reactions . For instance, it undergoes regioselective dibromination with bromine in acetic acid to afford methyl 5,6-dibromoindole-3-carboxylate . It is also a reagent in the preparation of oncrasin-1 derivatives .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 189.21 . It is a solid substance . The storage temperature should be between 2-8°C .

Scientific Research Applications

Synthesis and Structural Elucidation

Researchers have focused on synthesizing conformationally constrained tryptophan derivatives to aid in peptide and peptoid conformation elucidation studies. These derivatives, designed with a ring that limits the side chain's conformational flexibility, facilitate further derivatization for structural and functional analysis (Horwell et al., 1994).

Novel Synthesis Methods

The development of efficient synthesis methods for indole derivatives has been a significant focus. For instance, a novel method employing Cu(II) for synthesizing 1-methyl-1H-indole-3-carboxylates via cross-dehydrogenative coupling has been reported. This method offers simple procedures and excellent yields, demonstrating the versatility and efficiency of modern synthetic approaches (Akbari & Faryabi, 2023).

Anti-Cancer Activity

The synthesis and structural investigations of new methyl indole-3-carboxylate derivatives have shown potential anti-cancer activities. These derivatives, acting as analogs to potent antitumor agents, have been evaluated against melanoma, renal, and breast cancers, showcasing the therapeutic potential of indole derivatives in oncology (Niemyjska et al., 2012).

Computational Studies and Material Science

A combined experimental and theoretical study explored the electronic structure, hydrogen bonding, and spectral features of methyl 1H-indol-5-carboxylate. This research provides insights into the molecular properties and potential applications of indole derivatives in material science, highlighting their utility in understanding molecular interactions and designing new materials (Srivastava et al., 2017).

Biological Activity

Investigations into the biological activities of indole derivatives have led to the identification of compounds with potential antifungal properties. For example, indole compounds isolated from a culture of the basidiomycete Aporpium caryae have been studied for their antifungal metabolites, demonstrating the biological relevance and potential therapeutic applications of these molecules (Levy et al., 2000).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 3-methyl-1H-indole-6-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives, including this compound, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They play a significant role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response

Pharmacokinetics

The metabolism of indole derivatives is known to involve liver cyp450, especially cyp1a, cyp2a, and cyp2e1 .

Result of Action

Indole derivatives are known to have diverse biological activities and therapeutic possibilities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be kept in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

properties

IUPAC Name |

methyl 3-methyl-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-12-10-5-8(11(13)14-2)3-4-9(7)10/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUBOSKPVMRVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620388 | |

| Record name | Methyl 3-methyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

184151-49-3 | |

| Record name | Methyl 3-methyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B178124.png)

![Imidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B178138.png)

![1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B178141.png)